N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and has been a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields .
Industrial production methods often employ green synthesis techniques to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free reactions, which not only reduce the use of hazardous chemicals but also improve the overall efficiency of the process .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with lithium aluminum hydride produces amines .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent. It is also being studied for its anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:
6-ethyl-1,4-thiazine: Known for its vasodilatory effects.
6-benzylthieno[2,3-b][1,4]thiazine: Exhibits smooth muscle relaxation properties.
1,2,4-benzothiadiazine-1,1-dioxide: Used as a KATP channel activator
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-4-25-19-11-9-15(13-18(19)17-7-5-6-8-22(17)31(25,27)28)23(26)24-16-10-12-20(29-2)21(14-16)30-3/h5-14H,4H2,1-3H3,(H,24,26) |
InChI Key |
YCVRAULFZFITEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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